molecular formula C10H20O2 B13302990 (1-Ethoxycycloheptyl)methanol

(1-Ethoxycycloheptyl)methanol

Cat. No.: B13302990
M. Wt: 172.26 g/mol
InChI Key: YUSPSPANCPGQNN-UHFFFAOYSA-N
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Description

(1-Ethoxycycloheptyl)methanol is an organic compound belonging to the class of alcohols It features a cycloheptyl ring substituted with an ethoxy group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethoxycycloheptyl)methanol typically involves the reaction of cycloheptanone with ethyl alcohol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The general reaction conditions include:

    Reactants: Cycloheptanone, ethyl alcohol

    Catalyst: Strong acid (e.g., sulfuric acid)

    Temperature: Moderate to high temperatures (50-100°C)

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: (1-Ethoxycycloheptyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.

Major Products:

    Oxidation: Formation of cycloheptanone or cycloheptanal.

    Reduction: Formation of cycloheptane.

    Substitution: Formation of various substituted cycloheptyl derivatives.

Scientific Research Applications

(1-Ethoxycycloheptyl)methanol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential effects on biological systems and as a probe in biochemical studies.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Ethoxycycloheptyl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

    Cycloheptanol: Similar structure but lacks the ethoxy group.

    Cycloheptanone: Contains a ketone group instead of the hydroxyl group.

    Ethoxycyclohexanol: Similar structure but with a six-membered ring.

Uniqueness: (1-Ethoxycycloheptyl)methanol is unique due to the presence of both an ethoxy group and a hydroxyl group on a seven-membered ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

(1-ethoxycycloheptyl)methanol

InChI

InChI=1S/C10H20O2/c1-2-12-10(9-11)7-5-3-4-6-8-10/h11H,2-9H2,1H3

InChI Key

YUSPSPANCPGQNN-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCCCCC1)CO

Origin of Product

United States

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